molecular formula C11H15NO2S B8637116 3-(p-Acetamidophenylthio)propanol

3-(p-Acetamidophenylthio)propanol

Cat. No.: B8637116
M. Wt: 225.31 g/mol
InChI Key: FSULDRSWSQYWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(p-Acetamidophenylthio)propanol is a sulfur-containing organic compound characterized by a propanol backbone linked to a p-acetamidophenyl group via a thioether (-S-) bond. Its molecular structure includes three key functional groups:

  • Thioether: Provides stability and influences electronic properties.
  • Primary alcohol (-OH): Enables participation in hydrogen bonding and oxidation reactions.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-[4-(3-hydroxypropylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C11H15NO2S/c1-9(14)12-10-3-5-11(6-4-10)15-8-2-7-13/h3-6,13H,2,7-8H2,1H3,(H,12,14)

InChI Key

FSULDRSWSQYWLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between 3-(p-Acetamidophenylthio)propanol and related compounds:

Compound Name Structure Molecular Weight (g/mol) Functional Groups Key Properties Reference
This compound p-NHAc-C6H4-S-CH2CH2CH2OH ~225 (calculated) Thioether, primary alcohol, acetamide Hypothesized high polarity, moderate solubility in polar solvents -
3-(Methylthio)propanol CH3-S-CH2CH2CH2OH 106.2 Thioether, primary alcohol 100% conversion in aldehyde hydrogenation
3-[(2-Fluorophenyl)thio]propanamide 2-F-C6H4-S-CH2CH2CONH2 199.24 Thioether, amide Commercial availability; amide group enhances stability
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Thiophene-S-CH2CH2-NHCH3 + naphthol ~325 (estimated) Thiophene, secondary alcohol, amine Pharmaceutical impurity; complex π-π interactions

Reactivity and Catalytic Behavior

  • Hydrogenation Susceptibility: 3-(Methylthio)propanol is derived from 3-(methylthio)propionaldehyde with 100% conversion under catalytic hydrogenation, indicating high reactivity of the methylthio-aldehyde precursor .
  • Functional Group Impact: Amide vs. Alcohol: 3-[(2-Fluorophenyl)thio]propanamide (amide terminal) likely exhibits greater hydrolytic stability but lower hydrogen-bonding capacity than alcohol-terminated analogs like this compound . Aromatic Substituents: Thiophene-containing compounds (e.g., ) demonstrate altered π-π stacking and solubility compared to phenyl derivatives due to heteroaromaticity .

Physicochemical Properties

  • Molecular Weight and Solubility: The acetamidophenyl group increases molecular weight (~225 g/mol) compared to 3-(methylthio)propanol (106.2 g/mol), likely reducing volatility but enhancing solubility in polar solvents (e.g., DMSO, ethanol).
  • Thermal Stability :

    • Thioether linkages generally enhance thermal stability. However, the acetamide group may introduce decomposition pathways at elevated temperatures.

Pharmaceutical Relevance

  • Impurity Profiles: Compounds like 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol () are monitored as pharmaceutical impurities, suggesting that this compound could serve as an intermediate or impurity in drug synthesis .

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